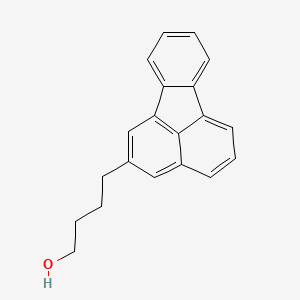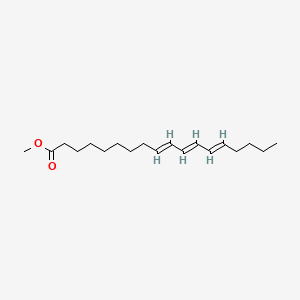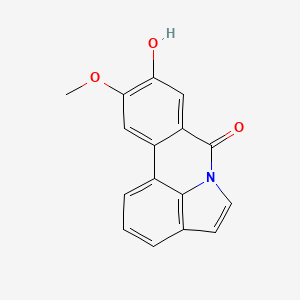
Pratorimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pratorimine is an organic compound that belongs to the class of phenanthridone alkaloids. It is isolated from the bulbs of Crinum bulbispermum, a plant species in the Amaryllidaceae family . This compound has a molecular formula of C16H11NO3 and a molecular weight of 265.268 g/mol . This compound is primarily used for research purposes in life sciences .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pratorimine involves several steps, starting from the appropriate precursors. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the phenanthridone core. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like sulfuric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound is not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Pratorimine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction of this compound can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted phenanthridones.
科学的研究の応用
Pratorimine has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.
Industry: While not widely used industrially, this compound’s derivatives may have applications in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of pratorimine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to DNA and interfering with the replication process, leading to cytotoxic effects. This mechanism is similar to other phenanthridone alkaloids, which are known to intercalate into DNA and disrupt cellular functions.
類似化合物との比較
Similar Compounds
Lycorine: Another phenanthridone alkaloid with similar biological activities.
Criasiaticidine A: A pyrrolophenanthridone alkaloid with cytotoxic properties.
Galantamine: An alkaloid used in the treatment of Alzheimer’s disease, structurally related to pratorimine.
Uniqueness
This compound is unique due to its specific structure and the presence of functional groups that allow for diverse chemical reactions. Its ability to intercalate into DNA and its potential therapeutic applications make it a compound of significant interest in scientific research.
特性
CAS番号 |
88660-12-2 |
|---|---|
分子式 |
C16H11NO3 |
分子量 |
265.26 g/mol |
IUPAC名 |
5-hydroxy-4-methoxy-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),2,4,6,10,12(16),13-heptaen-8-one |
InChI |
InChI=1S/C16H11NO3/c1-20-14-8-11-10-4-2-3-9-5-6-17(15(9)10)16(19)12(11)7-13(14)18/h2-8,18H,1H3 |
InChIキー |
LAKWSSVAGFQTAY-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC4=C3N(C2=O)C=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Hydroxybutyl)sulfonyl]benzenesulfonamide](/img/structure/B14152142.png)
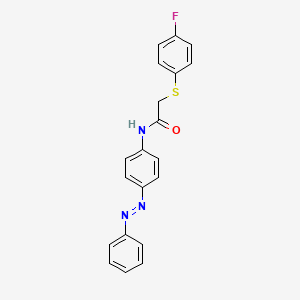


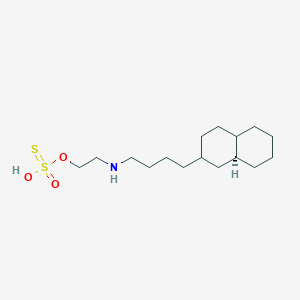


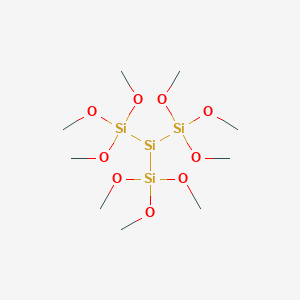
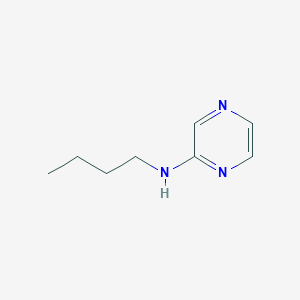
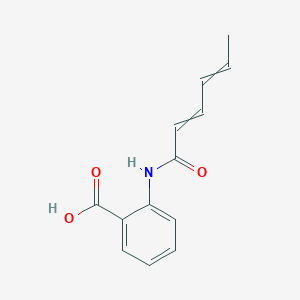
![N-[(E)-(5-bromothiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B14152200.png)
